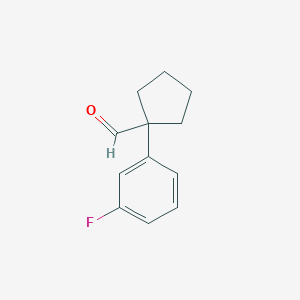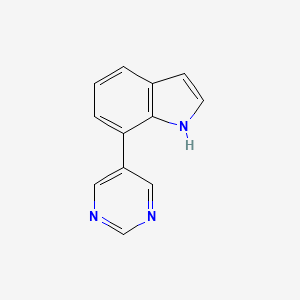
2-((2-Bromo-6-nitrophenoxy)methyl)oxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((2-Bromo-6-nitrophenoxy)methyl)oxirane is a chemical compound with the molecular formula C10H10BrNO4 and a molecular weight of 288.09 g/mol . It is characterized by the presence of a bromine atom, a nitro group, and an oxirane ring, making it a versatile compound in various chemical reactions and applications.
Métodos De Preparación
The synthesis of 2-((2-Bromo-6-nitrophenoxy)methyl)oxirane typically involves the reaction of 2-bromo-6-nitrophenol with epichlorohydrin under basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the oxirane ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
2-((2-Bromo-6-nitrophenoxy)methyl)oxirane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The oxirane ring can be opened by oxidizing agents, leading to the formation of diols or other oxygenated products.
Common reagents used in these reactions include sodium hydroxide, hydrogen gas, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-((2-Bromo-6-nitrophenoxy)methyl)oxirane has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Mecanismo De Acción
The mechanism of action of 2-((2-Bromo-6-nitrophenoxy)methyl)oxirane involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity makes it useful in modifying biological molecules and studying their functions. The bromine and nitro groups also contribute to the compound’s reactivity and specificity in different chemical and biological contexts .
Comparación Con Compuestos Similares
2-((2-Bromo-6-nitrophenoxy)methyl)oxirane can be compared with other similar compounds, such as:
2-((2-Bromo-4-nitrophenoxy)methyl)oxirane: Similar structure but with the nitro group in a different position, affecting its reactivity and applications.
2-((2-Bromo-6-chlorophenoxy)methyl)oxirane: Contains a chlorine atom instead of a nitro group, leading to different chemical properties and uses.
2-((2-Bromo-6-methylphenoxy)methyl)oxirane:
These comparisons highlight the uniqueness of this compound in terms of its chemical structure and reactivity, making it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C9H8BrNO4 |
|---|---|
Peso molecular |
274.07 g/mol |
Nombre IUPAC |
2-[(2-bromo-6-nitrophenoxy)methyl]oxirane |
InChI |
InChI=1S/C9H8BrNO4/c10-7-2-1-3-8(11(12)13)9(7)15-5-6-4-14-6/h1-3,6H,4-5H2 |
Clave InChI |
LYSNYJVCBCLWFU-UHFFFAOYSA-N |
SMILES canónico |
C1C(O1)COC2=C(C=CC=C2Br)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![acetic acid;(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B14766504.png)

![Benzoic acid, 2-[4-[[(2S)-2-(acetylamino)-3-[4-[(carboxycarbonyl)(2-carboxyphenyl)amino]-3-ethylphenyl]-1-oxopropyl]amino]butoxy]-6-hydroxy-, 1-methyl ester](/img/structure/B14766510.png)




![4-(3-Bromo-1H-pyrrolo[2,3-b]pyridin-6-yl)-3,5-dimethylisoxazole](/img/structure/B14766536.png)





![5-hydroxy-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-3-carboxamide](/img/structure/B14766589.png)
